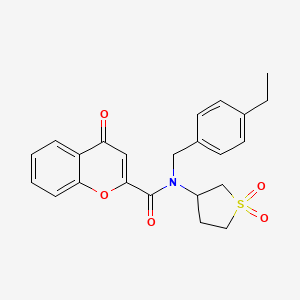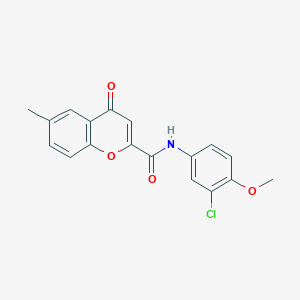
2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that features a combination of chlorophenoxy, furan, and thiophene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide likely involves multiple steps, including the formation of the chlorophenoxy, furan, and thiophene intermediates, followed by their coupling to form the final product. Typical reaction conditions might include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choices.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide could have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other acetamide derivatives with chlorophenoxy, furan, or thiophene groups. Examples could be:
- 2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide
- 2-(2-chlorophenoxy)-N-(thiophen-2-ylmethyl)acetamide
- N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
Propriétés
Formule moléculaire |
C18H16ClNO3S |
|---|---|
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H16ClNO3S/c19-16-7-1-2-8-17(16)23-13-18(21)20(11-14-5-3-9-22-14)12-15-6-4-10-24-15/h1-10H,11-13H2 |
Clé InChI |
IFXFKFMFTHTAHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CS3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B11393634.png)
![3-(4-bromophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11393635.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11393655.png)
![2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11393664.png)
![3-(2,4-dimethoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B11393670.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B11393678.png)

![1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11393686.png)
![N-(4-chlorophenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393688.png)

![2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B11393709.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11393710.png)
![3-{[(4-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B11393712.png)
![methyl [9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11393715.png)
